The compound can be classified under the category of thiazole derivatives, specifically as an amine. Its chemical structure includes a cyclohexyl ring substituted with a trifluoromethyl group and a thiazole moiety, which is known for its diverse biological activities. The compound's chemical identity is denoted by the International Union of Pure and Applied Chemistry (IUPAC) name: 4-[4-(trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine, with the CAS number 1566835-01-5 .
The synthesis of 4-[4-(trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine typically involves a multi-step process:
Key parameters in these synthetic routes include:
The molecular structure of 4-[4-(trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine can be described as follows:
The molecular formula is , and it has a molecular weight of approximately 303.32 g/mol. Structural analysis techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure .
4-[4-(trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine can participate in various chemical reactions:
Reagents commonly used in these reactions include:
The mechanism of action for 4-[4-(trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine involves its interaction with specific biological targets. The trifluoromethyl group enhances binding affinity to certain proteins or enzymes, potentially modulating their activity. The thiazole ring may also contribute to interactions with cellular components, influencing pathways involved in cell proliferation and apoptosis .
4-[4-(trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine has several significant scientific applications:
4-[4-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine (molecular formula: C10H13F3N2S) represents a structurally specialized thiazole derivative characterized by the strategic incorporation of a trifluoromethylated cyclohexyl moiety. This compound has garnered research interest due to its potential as a pharmacophore in bioactive molecule design. While comprehensive biological data remains limited in published literature, its structural features align with established medicinal chemistry principles for optimizing ligand-target interactions and pharmacokinetic properties [1]. The compound is cataloged under CID 112562131 in PubChem databases, though neither literature reports nor patent claims are currently associated with this specific entity, highlighting its status as an underexplored candidate warranting further investigation [1].
Table 1: Fundamental Chemical Characteristics of 4-[4-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine
Property | Value |
---|---|
Molecular Formula | C10H13F3N2S |
Molecular Weight | 250.28 g/mol |
SMILES | C1CC(CCC1C2=CSC(=N2)N)C(F)(F)F |
InChIKey | JMGGKSKMEIHRJU-UHFFFAOYSA-N |
Predicted CCS (Ų) [M+H]+ | 150.4 |
Predicted CCS (Ų) [M+Na]+ | 157.7 |
Thiazole derivatives constitute a privileged scaffold in medicinal chemistry due to their versatile pharmacological profiles and presence in clinically significant molecules. The 2-aminothiazole substructure, in particular, serves as a critical pharmacophore for target engagement, frequently enabling hydrogen bonding interactions with biological macromolecules through its exocyclic amine and ring nitrogen atoms. This moiety's synthetic accessibility facilitates extensive structural diversification, allowing medicinal chemists to optimize potency, selectivity, and drug-like properties across therapeutic areas [7].
The incorporation of the 2-aminothiazole framework in patent WO2019201865A1 as nuclease inhibitors exemplifies its therapeutic relevance in oncology and genetic instability disorders. These compounds demonstrate targeted interference with DNA repair pathways – a mechanism of growing importance in cancer therapeutics [7]. Similarly, 4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine (CID 2737741) represents a structurally analogous compound where the cyclohexyl group is replaced by a fluorinated aryl ring, demonstrating the scaffold's adaptability to diverse hydrophobic segments [3]. More complex derivatives, such as 2-({4-[(cyclohexylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide, illustrate advanced structural modifications of the thiazole core to achieve enhanced binding affinity and specificity against biological targets, particularly in antimicrobial applications [6].
The trifluoromethyl (-CF3) group imparts distinct physicochemical advantages to bioactive molecules, profoundly influencing their absorption, distribution, metabolism, and excretion (ADME) profiles. This substituent's high electronegativity, substantial lipophilicity (π-hydrophobic parameter ≈ 0.88), and steric demand enhance membrane permeability while concurrently improving metabolic stability by resisting oxidative degradation pathways common to alkyl groups. Furthermore, the -CF3 group can participate in specific hydrophobic and orthogonal dipolar interactions with protein binding pockets, contributing to binding affinity and selectivity [7] .
The cyclohexyl moiety delivers conformational flexibility alongside pronounced hydrophobic character, facilitating favorable van der Waals interactions within protein binding cavities. Its alicyclic nature offers distinct spatial positioning compared to planar aryl systems, potentially enabling selective target engagement. When combined as in 4-[4-(trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine, these substituents create a highly hydrophobic domain ideal for penetrating lipophilic binding sites and enhancing overall molecular recognition. This combination is particularly valuable in central nervous system targets and intracellular enzymes where membrane penetration is critical [1].
Table 2: Structural Comparison of Key Thiazol-2-amine Derivatives
Compound Name | Core Structure | Key Substituent | Molecular Formula |
---|---|---|---|
4-[4-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine | 2-Aminothiazole | 4-(Trifluoromethyl)cyclohexyl | C10H13F3N2S |
4-Cyclohexyl-1,3-thiazol-2-amine | 2-Aminothiazole | Cyclohexyl | C9H14N2S |
4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine | 2-Aminothiazole | 4-(Trifluoromethyl)phenyl | C10H7F3N2S |
4-Cyclopropylthiazol-2-amine hydrobromide | 2-Aminothiazole | Cyclopropyl | C6H9BrN2S |
The strategic positioning of the trifluoromethyl group at the cyclohexyl 4-position creates a sterically defined hydrophobic domain. Unlike the planar conformation enforced by the phenyl analog (CID 2737741), the cyclohexyl ring adopts flexible chair conformations, enabling adaptive binding in protein pockets. This conformational flexibility may confer advantages in engaging targets with deep, irregular binding sites compared to the more rigid phenyl derivative [1] [3]. Patent literature (WO2016160938A1) further corroborates the importance of the trifluoromethyl group in enhancing the bioavailability and target affinity of thiazole-containing TRPV3 modulators developed for dermatological conditions, highlighting its broad applicability in drug design .
Table 3: Key Bioactive Compounds Featuring Thiazole, Trifluoromethyl, or Cyclohexyl Moieties
Compound Type | Therapeutic Application | Structural Feature Utilized | Patent/Literature Reference |
---|---|---|---|
Substituted aminothiazoles | Nuclease inhibitors | 2-Aminothiazole core | WO2019201865A1 [7] |
N-(1,3-thiazol-2-yl)pyrimidine-5-carboxamides | TRPV3 modulators (pruritus, dermatitis) | Thiazole-pyrimidine conjugation | WO2016160938A1 |
Complex thiazole-acetamides | Antimicrobial agents | Thiazole with cyclohexylcarbamoyl | [6] |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0